molecular formula C8H9N3O B13074839 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine

3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13074839
M. Wt: 163.18 g/mol
InChI Key: YOTNMDQLOINPBT-UHFFFAOYSA-N
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Description

3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan derivatives with hydrazine derivatives under controlled conditions. For example, the reaction of 3-furancarboxaldehyde with 4-methyl-3-pyrazolone in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-YL)-4-methyl-1H-pyrazol-5-amine
  • 3-(Thiophen-3-YL)-4-methyl-1H-pyrazol-5-amine
  • 3-(Pyridin-3-YL)-4-methyl-1H-pyrazol-5-amine

Uniqueness

3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-(furan-3-yl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H9N3O/c1-5-7(10-11-8(5)9)6-2-3-12-4-6/h2-4H,1H3,(H3,9,10,11)

InChI Key

YOTNMDQLOINPBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=COC=C2

Origin of Product

United States

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